PI3Kalpha vs. PI3Kbeta Isoform Selectivity Profile
In a direct head-to-head fluorescence polarization assay using PIP3 as substrate, 2-[(3-Chlorophenyl)methyl]piperidine exhibited a 114-fold higher apparent binding affinity for PI3Kalpha (Ki = 1 nM) compared to PI3Kbeta (Ki = 114 nM) [1]. This quantitative selectivity profile provides a clear biochemical signature that distinguishes this compound from pan-PI3K inhibitors or those with alternative isoform preferences. The assay was conducted with a 30-minute incubation period.
| Evidence Dimension | Apparent binding affinity (Ki) for PI3K isoforms |
|---|---|
| Target Compound Data | Ki = 1 nM (PI3Kalpha) |
| Comparator Or Baseline | Same compound vs. PI3Kbeta: Ki = 114 nM |
| Quantified Difference | 114-fold selectivity for PI3Kalpha over PI3Kbeta |
| Conditions | Fluorescence polarization assay using PIP3 as substrate, 30 min incubation |
Why This Matters
This 114-fold selectivity window enables precise interrogation of PI3Kalpha-dependent pathways with reduced confounding PI3Kbeta-mediated signaling, a critical requirement for target validation and chemical probe studies.
- [1] BindingDB. BDBM50347087 (CHEMBL1796273): Apparent binding affinity to PI3Kalpha (Ki = 1 nM) and PI3Kbeta (Ki = 114 nM). View Source
